Aldolase B Substrate Affinity: Fructose 1-Phosphate (F1P) vs. Fructose 1,6-Bisphosphate (F1,6BP)
Human aldolase B (ALDOB), the key hepatic enzyme for fructose metabolism, exhibits a pronounced and quantifiable preference for its primary substrate fructose 1,6-bisphosphate (F1,6BP) over fructose 1-phosphate (F1P). The Michaelis constant (Km) for F1,6BP is 1.6 µM, whereas the Km for F1P is 2.3 mM [1]. This difference in affinity is critical for understanding the enzyme's physiological role and for designing in vitro assays. Using a compound with incorrect kinetic properties would yield invalid results. This data was confirmed in recombinant human aldolase B, which was shown to be kinetically identical to the native liver enzyme [2].
| Evidence Dimension | Michaelis constant (Km) |
|---|---|
| Target Compound Data | 2.3 mM (2,300 µM) |
| Comparator Or Baseline | Fructose 1,6-bisphosphate: 1.6 µM |
| Quantified Difference | Km for F1P is ~1,400-fold higher than for F1,6BP |
| Conditions | Human aldolase B (ALDOB), biophysicochemical characterization |
Why This Matters
This ~1,400-fold difference in Km definitively quantifies the unique substrate profile of F1P and ensures that researchers procure the correct analyte for aldolase B activity assays, as substitution with F1,6BP would produce non-comparable kinetic data.
- [1] Human Gene ALDOB (ENST00000648758.1) Description and Page Index. BIOPHYSICOCHEMICAL PROPERTIES: Kinetic parameters: KM=1.6 uM for fructose 1,6-bisphosphate; KM=2.3 mM for fructose 1-phosphate. RloopBase, NJU. View Source
- [2] Characterization of Recombinant Human Aldolase B and Purification by Metal Chelate Chromatography. Biochem Biophys Res Commun. 1995 Jan 26;206(2):760-5. doi: 10.1006/bbrc.1995.1107. PMID: 7826392. View Source
